molecular formula C13H10O2 B8112703 3-(2-Furyl)-2-phenylpropenal

3-(2-Furyl)-2-phenylpropenal

Cat. No.: B8112703
M. Wt: 198.22 g/mol
InChI Key: JPESOGFYFXAURP-FMIVXFBMSA-N
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Description

3-(2-Furyl)-2-phenylpropenal (CAS 57568-60-2) is an aromatic aldehyde with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Its structure features a furyl ring conjugated to a propenal chain and a phenyl substituent, making it a versatile intermediate in flavor and fragrance synthesis. The compound is utilized in the food and cosmetics industries due to its role in creating sweet, fruity, or nutty aromatic profiles . Despite its industrial relevance, detailed physicochemical data (e.g., boiling point, solubility) remain underreported in the literature.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESOGFYFXAURP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CO2)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57568-60-2
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-2-phenylpropenal typically involves the condensation of furan-2-carbaldehyde with benzaldehyde under basic conditions. One common method is the Knoevenagel condensation, which uses a base such as piperidine or pyridine as a catalyst. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-2-phenylpropenal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation can be carried out using bromine in acetic acid, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(Furan-2-yl)-2-phenylacrylic acid.

    Reduction: 3-(Furan-2-yl)-2-phenylpropanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2-Furyl)-2-phenylpropenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-2-phenylpropenal depends on its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The furan ring and the aldehyde group are key functional groups that interact with the active sites of enzymes, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-(2-Furyl)-2-phenylpropenal with analogs, focusing on structural variations, physicochemical properties, and bioactivity.

3-(2-Furyl)acrylic Acid Derivatives

3-(2-Furyl)acrylic acid and its derivatives share the core furyl-propenal motif but differ in functional groups (e.g., esters, amides). Key comparisons include:

  • 3-(2-Furyl)acrylate Monosaccharide Esters (Ia–f): These esters exhibit weak antibacterial activity but potent antifungal effects (e.g., compounds Ib and Ie showed IC₅₀ < 50 µg/mL against Candida albicans) . Their water solubility is enhanced by sugar moieties, addressing the parent acid’s poor bioavailability .
  • Menthyloxycarbonyl Monosaccharide Esters (IIa–f): Replacing the furyl-acrylate group with a menthyl group significantly improves antibacterial potency. For example, compound IIe inhibited Staphylococcus aureus at MIC = 12.5 µg/mL, outperforming furyl-based analogs .

Thiophene Analogues

Replacing the furyl ring with a thienyl group (bioisosteric substitution) alters electronic properties:

  • 3-(Thien-2-yl)acrylic Acid Amides : These derivatives showed SrtA enzyme inhibition (IC₅₀ = 58–571 µM), comparable to 3-(2-furyl)acrylic acid amides. However, hydrogenating the propenal double bond abolished activity, highlighting the necessity of conjugation for bioactivity .

Substituted Propenals

Variations in substituents on the propenal chain influence physicochemical and industrial properties:

Compound Substituent Boiling Point (°C) Density (g/cm³) Key Application Reference
This compound Phenyl N/A N/A Flavor/fragrance agent
2-Methyl-3-(2-Furyl)propenal Methyl 280–281 1.097 Flavor enhancer
3-(2-Furyl)acrolein None (parent aldehyde) N/A N/A Food additive
  • 2-Methyl-3-(2-Furyl)propenal : The methyl group reduces molecular weight (136.15 g/mol) and increases volatility, making it suitable for high-temperature flavor applications .
  • 3-(2-Hydroxyphenyl)-2-propenal : Incorporation of a hydroxyl group enhances solubility in polar solvents but reduces thermal stability compared to phenyl-substituted analogs .

Propenones and Thienyl Derivatives

  • 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone: This ketone analog demonstrates similar intermolecular interactions to this compound in crystal structures, suggesting comparable stability in solid-state formulations .

Key Research Findings

  • Bioactivity : The furyl-propenal scaffold is critical for antifungal and anti-virulence activity. Esterification or glycosylation modulates solubility without compromising efficacy .
  • Structure-Activity Relationships (SAR) :
    • The propenal double bond is essential for enzyme inhibition (e.g., SrtA) .
    • Phenyl substituents enhance aroma longevity in fragrances compared to alkyl groups .

Biological Activity

3-(2-Furyl)-2-phenylpropenal, also known as spicy acrolein, is an organic compound with the molecular formula C13H10O2C_{13}H_{10}O_2 and a molecular weight of approximately 198.22 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a furan ring and a phenyl group, contributing to its unique chemical and physical properties. It appears as an orange crystalline solid with a melting point of 57-60 °C and a flash point exceeding 110 °C. The synthesis typically involves the condensation of furfural with benzaldehyde under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular macromolecules. The compound acts as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to:

  • Oxidative Stress : Inducing oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function, potentially leading to cell apoptosis.
  • Inflammatory Responses : Modulation of inflammatory pathways, suggesting its relevance in conditions characterized by inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, it demonstrated:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal inhibition : Displayed antifungal activity against Candida albicans and other pathogenic fungi .

Antioxidant Properties

The compound's antioxidant capacity has been explored in several studies. It has shown potential in scavenging free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in pharmacological contexts where oxidative stress is implicated in disease progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAntioxidant Activity
3-(2-Furyl)acrylic acid Furan ring onlyModerateLow
5-Methyl-2-furylacetic acid Methyl substitution on furanLowModerate
This compound Furan and phenyl groupsHighHigh

This table illustrates that while other compounds may share structural features, this compound exhibits superior biological activity due to the presence of both furan and phenyl groups, enhancing its reactivity and potential applications in medicinal chemistry.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Shakhatreh et al. (2016) evaluated the antibacterial and antifungal activities of various synthetic derivatives, including this compound. The compound showed promising results against multiple strains of bacteria and fungi, indicating its potential as a lead compound for drug development .
  • Oxidative Stress Induction : In another study focusing on oxidative stress mechanisms, researchers found that treatment with this compound resulted in increased levels of ROS in cultured cells, leading to significant mitochondrial impairment and cell death.

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